Lipophilicity (LogP) Differentiates 4-Phenethyloxybenzonitrile from 4-Benzyloxybenzonitrile
The calculated LogP for 4-Phenethyloxybenzonitrile is 3.17978, whereas 4-Benzyloxybenzonitrile exhibits a higher LogP of 3.396144 [1]. This difference arises from the saturation and increased flexibility of the phenethyl chain compared to the planar benzyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.17978 (calculated) |
| Comparator Or Baseline | 4-Benzyloxybenzonitrile: 3.396144 (calculated) |
| Quantified Difference | Δ LogP = -0.216366 |
| Conditions | Calculated logP values from ChemSrc and ChemBase; standard computational prediction models. |
Why This Matters
A LogP difference of this magnitude can translate into distinct membrane permeability and solubility profiles, impacting bioavailability and assay partitioning in cellular and in vivo models.
- [1] ChemBase. 4-(benzyloxy)benzonitrile (CBID:9913). LogP: 3.396144. Accessed via chembase.cn. View Source
